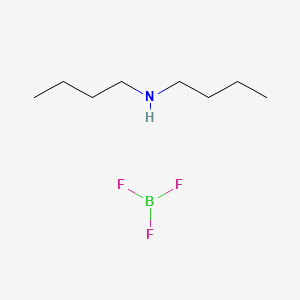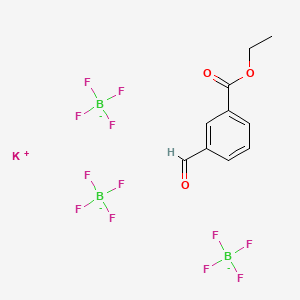
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate is a complex organoboron compound that combines the properties of potassium, ethyl 3-formylbenzoate, and tritetrafluoroborate. This compound is known for its stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the tritetrafluoroborate group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;ethyl 3-formylbenzoate;tritetrafluoroborate typically involves the reaction of ethyl 3-formylbenzoate with potassium tritetrafluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Preparation of Ethyl 3-formylbenzoate: This compound is synthesized by the esterification of 3-formylbenzoic acid with ethanol in the presence of an acid catalyst.
Formation of Potassium Trifluoroborate: Potassium trifluoroborate is prepared by reacting boron trifluoride with potassium fluoride.
Combination Reaction: The ethyl 3-formylbenzoate is then reacted with potassium trifluoroborate under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tritetrafluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-formylbenzoic acid derivatives.
Reduction: Ethyl 3-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Biology: Investigated for its potential use in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium;ethyl 3-formylbenzoate;tritetrafluoroborate involves its ability to participate in various chemical reactions due to the presence of the tritetrafluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to act as a nucleophile or electrophile in different reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-methyl-4-oxocrotonate: Contains a similar ester group but with different substituents.
Potassium ethyltrifluoroborate: Similar boron-containing compound but without the formylbenzoate group.
Uniqueness
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate is unique due to the combination of the formylbenzoate and tritetrafluoroborate groups, which provide enhanced reactivity and stability. This makes it a valuable reagent in various chemical reactions and applications.
Properties
Molecular Formula |
C10H10B3F12KO3-2 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
potassium;ethyl 3-formylbenzoate;tritetrafluoroborate |
InChI |
InChI=1S/C10H10O3.3BF4.K/c1-2-13-10(12)9-5-3-4-8(6-9)7-11;3*2-1(3,4)5;/h3-7H,2H2,1H3;;;;/q;3*-1;+1 |
InChI Key |
IKTFLQOYBAKWSQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCOC(=O)C1=CC=CC(=C1)C=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)

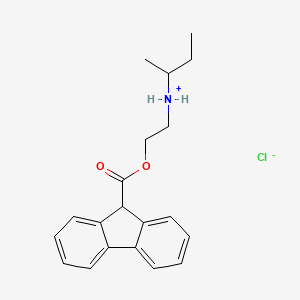
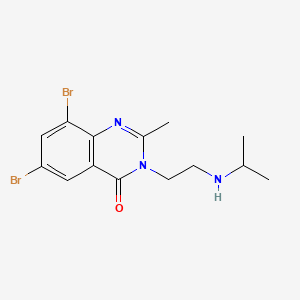

![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
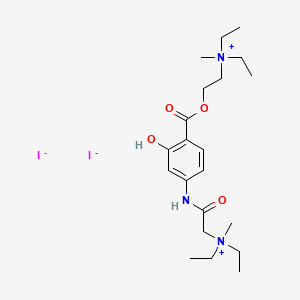
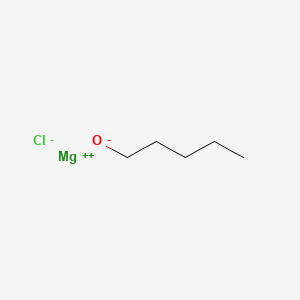
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
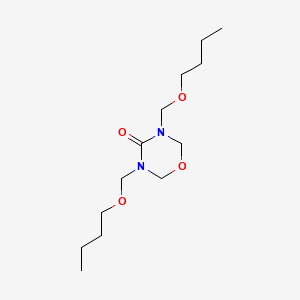
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
